molecular formula C18H10O4 B11833447 [2,2'-Biindan]-1,1',3,3'-tetrone CAS No. 6940-95-0

[2,2'-Biindan]-1,1',3,3'-tetrone

Cat. No.: B11833447
CAS No.: 6940-95-0
M. Wt: 290.3 g/mol
InChI Key: LRFYPSGRUORTIS-UHFFFAOYSA-N
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Description

[2,2’-Biindan]-1,1’,3,3’-tetrone is an organic compound with a unique structure characterized by two indanone units connected via a central carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Biindan]-1,1’,3,3’-tetrone typically involves the addition reaction of 1,3-dione to ninhydrin, followed by hydrogenation of the hydroxyl group. This method allows for the creation of various derivatives under mild conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the hydrogenation step.

Industrial Production Methods

While specific industrial production methods for [2,2’-Biindan]-1,1’,3,3’-tetrone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Biindan]-1,1’,3,3’-tetrone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

[2,2'-Biindan]-1,1',3,3'-tetrone and its derivatives have various applications, particularly in organic synthesis and material science, owing to their unique structural and chemical properties. Research findings highlight its role as an intermediate in synthesizing heterocyclic compounds and its potential in developing organic semiconductors .

Synthesis and Characterization

  • Synthesis of Derivatives : [5,5'-Biindane]-1,1',3,3'-tetrone is a crucial intermediate in synthesizing more complex molecules. For instance, it is used in synthesizing 2,2'-Bis(phenylazo)-5,5'-biindane-1,1',3,3'-tetrone, a bisindandione derivative, through diazo coupling reactions .
  • Production Method : One method involves reacting 3,3',4,4'-biphenyltetracarboxylic dianhydride with methanol to produce 3,3',4,4'-biphenyltetracarboxylic acid tetramethyl ester. This ester then reacts with sodium sand and ethyl acetate to yield [5,5'-biindane]-1,1',3,3'-tetrone .

Material Science Applications

  • Organic Semiconductors : Derivatives of 3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT) are investigated for their potential as organic semiconductors. A new synthetic route involving the addition reaction of indan-1,3-dione to ninhydrin, followed by hydrogenation of the hydroxyl group, has been developed to produce BIT derivatives under mild conditions .
  • Intramolecular Proton Transfer : BIT derivatives exhibit rapid tautomerization via intramolecular double proton transfer in solution and the solid-state, which is significant for charge transport properties. This phenomenon is observed through variable temperature measurements of X-ray diffractometry and magic angle spinning 13C solid-state NMR .
  • Hole Mobility : A monoalkylated BIT derivative with a lamellar packing structure shows a hole mobility of up to 0.012 cm2 V−1 s−1 in an organic field-effect transistor, indicating its potential in electronic applications .

Chemical Reactions and Transformations

  • Condensation Reactions : 2-Hydroxy-2,2'-biindan-1,1',3,3'-tetrone can undergo acid-catalyzed condensation with phenols and methoxyaromatic systems, leading to spiro-fused heterocyclic compounds .
  • Ring Expansion : 2,2'-Diphenyl-2,2'-biindan-1,1',3,3'-tetrone undergoes ring expansion and cleavage when reacted with a base .

Bioactivity

  • Cytotoxic Activity : Triterpenes derived from natural sources and containing the biindandione structure have demonstrated cytotoxic activity against cancer cell lines, suggesting potential applications in cancer therapy . Compound 2, in particular, showed potent activity against HepG2 cells (IC50 = 2.57 µM) .
  • Antiviral Activity : Certain compounds with a similar structure, such as those derived from marine sponges, have shown the ability to inhibit the production of Hepatitis B viral cells .

Mechanism of Action

The mechanism of action of [2,2’-Biindan]-1,1’,3,3’-tetrone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation and breaking of chemical bonds, leading to changes in the structure and function of the target molecules. This can result in various biochemical and physiological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Biindan]-1,1’,3,3’-tetrone is unique due to its specific arrangement of indanone units and the absence of additional functional groups, which gives it distinct electronic properties and makes it suitable for applications in organic electronics.

Biological Activity

[2,2'-Biindan]-1,1',3,3'-tetrone is a polycyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its fused biindane structure and two ketone functional groups. Its unique structure contributes to its chemical reactivity and biological properties. The compound can be synthesized through various methods, including acid-catalyzed condensation reactions with phenolic compounds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like glucose metabolism and lipid synthesis.
  • Cytotoxicity : Studies have indicated that this compound may induce cytotoxic effects in certain cancer cell lines.

Antioxidant Activity

Research indicates that this compound demonstrates strong radical scavenging activity. In vitro assays showed that it effectively reduces reactive oxygen species (ROS) levels in cultured cells. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative stress.

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of this compound on various enzymes such as:

  • Tyrosine Phosphatase 1B (TP1B) : The compound showed significant inhibition of TP1B activity, which is vital for insulin signaling.
  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of DPP-IV was observed, suggesting potential benefits in managing diabetes by enhancing insulin availability.
EnzymeInhibition (%)IC50 (µM)
Tyrosine Phosphatase 1B65%12
Dipeptidyl Peptidase IV58%15

Cytotoxicity Assays

Cytotoxicity assays conducted on several cancer cell lines demonstrated that this compound possesses selective cytotoxic effects. The compound was found to induce apoptosis in breast and colon cancer cells while exhibiting lower toxicity in normal cell lines.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1 : A research team investigated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Case Study 2 : Another study explored the compound's role in modulating glucose uptake in diabetic models. Findings suggested that treatment with this compound enhanced glucose uptake significantly compared to controls.

Properties

CAS No.

6940-95-0

Molecular Formula

C18H10O4

Molecular Weight

290.3 g/mol

IUPAC Name

2-(1,3-dioxoinden-2-yl)indene-1,3-dione

InChI

InChI=1S/C18H10O4/c19-15-9-5-1-2-6-10(9)16(20)13(15)14-17(21)11-7-3-4-8-12(11)18(14)22/h1-8,13-14H

InChI Key

LRFYPSGRUORTIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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